![molecular formula C13H18FNO2S B7588211 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 4-fluorophenyl group via a sulfonylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(pyrrolidin-1-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced fluorophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency.
Comparison with Similar Compounds
- 1-[3-(4-Chlorophenyl)sulfonylpropyl]pyrrolidine
- 1-[3-(4-Bromophenyl)sulfonylpropyl]pyrrolidine
- 1-[3-(4-Methylphenyl)sulfonylpropyl]pyrrolidine
Comparison: 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it potentially more effective than its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylpropyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMSCIBVONNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)
![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
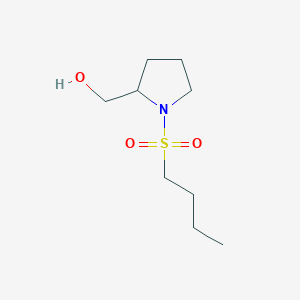
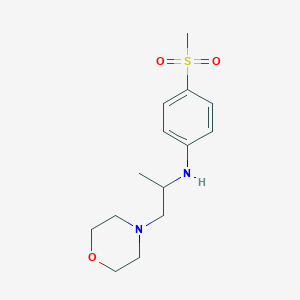
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
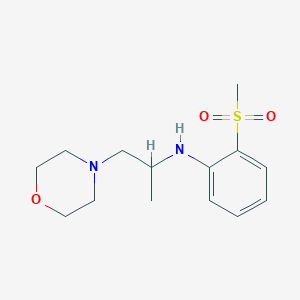
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
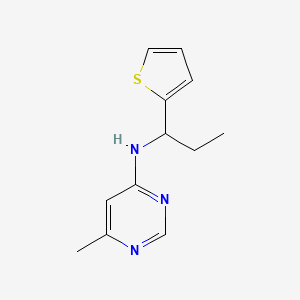
![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)
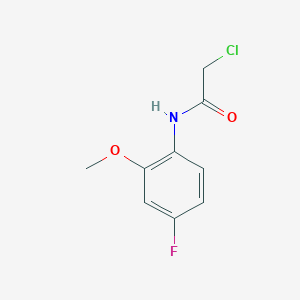
![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
